TWS119

概要

説明

TWS119は、グリコーゲンシンターゼキナーゼ3β(GSK3β)の強力な二置換ピロロピリミジン阻害剤です。 阻害濃度(IC₅₀)は30ナノモル、解離定数(Kd)は126ナノモルです 。グリコーゲンシンターゼキナーゼ3βは、WNTシグナル伝達経路の阻害に重要な役割を果たすセリン/スレオニンキナーゼです。 したがって、this compoundはWNT経路の活性化因子として機能します .

2. 製法

合成経路と反応条件: this compoundの合成には、二置換ピロロピリミジン構造の調製が含まれます。具体的な合成経路と反応条件は、機密情報であり、公表された文献では広く公表されていません。 合成には、縮合反応や環化反応など、複数の有機反応段階が含まれていることが知られています .

工業生産方法: this compoundの工業生産方法は、公的情報源では明確に示されていません。 一般的に、このような化合物は、高純度と収率を確保するために、制御された条件下で専門の化学製造施設で合成されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TWS119 involves the preparation of a disubstituted pyrrolopyrimidine structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps of organic reactions, including condensation and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in public sources. Typically, such compounds are synthesized in specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .

化学反応の分析

反応の種類: TWS119は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化される可能性がありますが、詳細な酸化経路は十分に文書化されていません。

還元: this compoundを含む還元反応はあまり一般的ではありませんが、特定の条件下では起こる可能性があります。

一般的な試薬と条件: this compoundとの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます。 具体的な条件は、目的の反応と生成物によって異なります .

生成される主な生成物: this compoundを含む反応から生成される主な生成物は、反応の種類によって異なります。 たとえば、酸化により酸化誘導体が生成される可能性があり、置換反応によりさまざまな置換ピロロピリミジン化合物が生成される可能性があります .

科学的研究の応用

T Cell Differentiation and Function

TWS119 has been shown to significantly influence T cell differentiation, particularly in the context of effector T cells (Teffs) and memory T cells (Tscm).

- Case Study Findings:

- In a study involving naive T cells, this compound treatment led to a decrease in Teff differentiation while preserving the ability to produce interleukin-2 (IL-2) upon stimulation. This suggests that this compound may serve as a negative regulator of Teff development, which could be beneficial in therapeutic settings where excessive Teff activation is detrimental .

- Additionally, this compound promoted the generation of CD8+ T cell populations with stem cell-like properties (CD8+ Tscm), enhancing their proliferative capacity and cytokine production capabilities .

Adoptive Cell Therapy (ACT)

This compound's ability to maintain the phenotype of naive and stem cell-like memory T cells has implications for adoptive immunotherapy. By enhancing the quality and longevity of T cells used in ACT, this compound could improve therapeutic outcomes in cancer treatments.

- Clinical Insights:

Neural Stem Cell Differentiation

This compound has been identified as a potential agent for inducing neural stem cell differentiation into neurons. This application holds promise for regenerative medicine and neurodegenerative disease treatment.

- Research Findings:

Applications in Aquaculture

Recent studies have explored the effects of dietary supplementation with this compound on growth and immunity in aquatic species such as Penaeus vannamei (whiteleg shrimp).

- Findings:

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Immunology | - Inhibits Teff differentiation; preserves IL-2 production. - Enhances CD8+ Tscm proliferation. |

| Adoptive Cell Therapy | - Improves quality of TILs for cancer therapy. - Increases IL-2 without reducing IFN-γ production. |

| Stem Cell Research | - Induces neuronal differentiation from neural stem cells. |

| Aquaculture | - Enhances growth and immunity in shrimp through dietary supplementation. |

作用機序

TWS119は、WNTシグナル伝達経路の重要な阻害剤であるグリコーゲンシンターゼキナーゼ3βを阻害することによって効果を発揮します。 グリコーゲンシンターゼキナーゼ3βを阻害することによって、this compoundはWNT経路を活性化し、β-カテニンの蓄積とそれに続くWNT標的遺伝子の活性化につながります 。 この活性化は、分化、増殖、アポトーシスなど、さまざまな細胞プロセスを促進します .

類似化合物:

Laduviglusib(CHIR-99021): 幹細胞研究や癌治療に類似した用途を持つグリコーゲンシンターゼキナーゼ3βの別の阻害剤.

SB216763: 類似の研究状況で使用されているグリコーゲンシンターゼキナーゼ3β阻害剤.

BIO(6-ブロモインジルビン-3'-オキシム): 神経生物学や癌研究における用途を持つグリコーゲンシンターゼキナーゼ3βの強力な阻害剤.

This compoundの独自性: this compoundは、グリコーゲンシンターゼキナーゼ3βに対するその高い効力と特異性によってユニークです。 幹細胞を神経細胞に分化させる能力と癌研究におけるその応用は、科学研究における貴重なツールとなっています .

類似化合物との比較

Laduviglusib (CHIR-99021): Another inhibitor of glycogen synthase kinase 3 beta with similar applications in stem cell research and cancer therapy.

SB216763: A glycogen synthase kinase 3 beta inhibitor used in similar research contexts.

BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of glycogen synthase kinase 3 beta with applications in neurobiology and cancer research.

Uniqueness of TWS119: this compound is unique due to its high potency and specificity for glycogen synthase kinase 3 beta. Its ability to induce differentiation of stem cells into neurons and its applications in cancer research make it a valuable tool in scientific research .

生物活性

TWS119 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with significant implications in various biological processes, particularly in T cell differentiation and neuronal protection. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on immune cells, and potential therapeutic applications.

This compound primarily functions as an inhibitor of GSK-3β, which plays a crucial role in various signaling pathways, including the Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound stabilizes β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus where it activates target genes involved in cell proliferation and differentiation. The compound has an IC50 value of approximately 30 nM for GSK-3β inhibition .

CD8+ T Cell Differentiation

This compound has been shown to significantly influence the differentiation and function of CD8+ T cells. In a study involving tumor-infiltrating lymphocytes (TILs) from non-small cell lung cancer (NSCLC) patients, this compound preserved the expansion of naive and stem cell-like memory CD8+ T cells while inhibiting their effector functions. Specifically, this compound treatment resulted in:

- Increased IL-2 Production : this compound enhanced IL-2 secretion from CD4+ central memory and effector memory T cells .

- Reduced IFN-γ Secretion : The compound inhibited IFN-γ production in CD8+ T cells from healthy donors while maintaining levels in TILs .

These findings suggest that this compound may promote a more favorable immune environment by enhancing certain cytokine profiles while limiting effector functions that could lead to tissue damage.

Influence on Naive T Cells

This compound also affects naive T cells by activating the Wnt signaling pathway, which is essential for maintaining their phenotype. Low doses of this compound (≤1 μM) were found to preserve CD62L expression without affecting cell proliferation, while higher concentrations inhibited cell cycling in a dose-dependent manner . This indicates that this compound can modulate the differentiation process of naive T cells into effector cells.

Neuronal Protection

Beyond its effects on immune cells, this compound has demonstrated neuroprotective properties. In models of oxygen-glucose deprivation (OGD), it was shown that this compound could protect neurons by activating the Wnt/β-catenin signaling pathway and enhancing the expression of tight junction proteins like claudin-3 and ZO-1, which are critical for maintaining blood-brain barrier integrity . This suggests potential therapeutic applications for neurodegenerative diseases or acute brain injuries.

Study on Tumor-Infiltrating Lymphocytes

A clinical study involving five NSCLC patients highlighted the differential effects of this compound on various T cell subsets within TILs. The results indicated that:

- CD4+ Effector Memory Cells : Increased IL-2 production was observed after treatment with this compound.

- CD8+ Naive Cells : The number remained stable post-treatment, indicating that this compound does not negatively impact their proliferation .

This study underscores the potential of using this compound in adoptive cell transfer therapies aimed at enhancing anti-tumor immunity.

Neuronal Injury Model

In a rat model studying rtPA-induced hemorrhagic transformation, the administration of this compound resulted in reduced blood-brain barrier disruption and improved outcomes related to neuronal injury. The study showed significant upregulation of β-catenin and tight junction proteins following treatment with this compound .

Summary Table of Biological Activities

特性

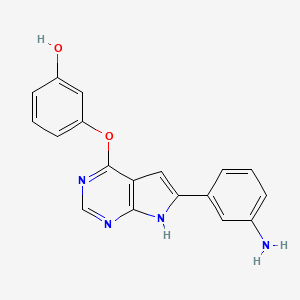

IUPAC Name |

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLEBIVXZSOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429550 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-19-6 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TWS119 and how does it interact with it?

A1: this compound specifically targets GSK-3β, a serine/threonine kinase involved in numerous cellular processes. It binds to the ATP-binding site of GSK-3β with high affinity (IC50 = 30 nM) [], thereby inhibiting its kinase activity.

Q2: How does this compound's inhibition of GSK-3β influence the Wnt/β-catenin signaling pathway?

A2: GSK-3β is a negative regulator of the Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and accumulation in the cytoplasm. Consequently, β-catenin translocates to the nucleus and activates the transcription of Wnt target genes [, , , , , , , , ].

Q3: Does this compound affect the differentiation of specific cell types?

A3: Yes, research indicates that this compound promotes the differentiation of certain cell types by modulating the Wnt/β-catenin pathway. For instance, it enhances neuronal differentiation in embryonic stem cells [], promotes chondrogenic differentiation of synovium-derived mesenchymal stem cells [], and influences the development of CD62L+ central memory-like T cells [, ].

Q4: What is the role of this compound in modulating the immune response?

A4: this compound has been shown to influence the immune response, particularly by impacting T cell function. It can promote the generation of memory stem T cells (TSCM), a subset with enhanced self-renewal, multipotent capacity, and antitumor capabilities [, ]. Additionally, it can modulate the cytokine production and proliferation of T cells [, , , ].

Q5: How does this compound impact cellular processes like proliferation and apoptosis?

A5: this compound has been demonstrated to influence both proliferation and apoptosis in various cell types. For example, it can inhibit the proliferation of certain cancer cells while promoting the proliferation of specific stem cell populations [, , ]. In terms of apoptosis, this compound has shown protective effects against neuronal apoptosis induced by oxygen-glucose deprivation []. These effects are likely mediated through its influence on various signaling pathways, including the Wnt/β-catenin pathway.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H15N3O2 and its molecular weight is 317.34 g/mol.

Q7: Is there information available regarding the spectroscopic data of this compound?

A7: While the provided research articles do not explicitly detail the spectroscopic data for this compound (NMR, IR, etc.), its chemical structure is well-established, and such data may be available in chemical databases or from the manufacturer.

Q8: What is known about the stability of this compound under various conditions?

A8: The research papers primarily focus on this compound's biological activity and do not extensively discuss its stability under various storage conditions (temperature, light, pH, etc.). Information on stability would be crucial for its formulation and long-term storage.

Q9: What in vitro models have been used to study the effects of this compound?

A9: Several in vitro models have been employed, including cell lines like NIH3T3 fibroblasts [], RAW 264.7 macrophages [], and primary cultures of human bone marrow cells [], human corneal endothelial cells [], human CD8+ T lymphocytes [, ], and rat inner medullary collecting duct cells [].

Q10: Has this compound been investigated in in vivo models, and if so, what are the key findings?

A10: Yes, this compound has been studied in various animal models. In a rat model of transient cerebral ischemia, this compound demonstrated neuroprotective effects, reducing infarct volume and brain edema []. In mouse models, it promoted the engraftment of hematopoietic stem cells and modulated T cell reconstitution []. Studies in zebrafish have shown its potential to mitigate cadmium-induced developmental neurotoxicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。